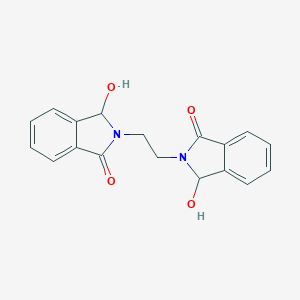![molecular formula C19H20ClN3O4S2 B276990 N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}-8-quinolinesulfonamide](/img/structure/B276990.png)
N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}-8-quinolinesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}-8-quinolinesulfonamide, also known as NSC 724998, is a chemical compound that belongs to the class of quinolinesulfonamides. It has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research.
作用機序
The mechanism of action of N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}-8-quinolinesulfonamide 724998 is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}-8-quinolinesulfonamide 724998 has been shown to bind to DNA and interfere with its replication, leading to the death of cancer cells. In addition, N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}-8-quinolinesulfonamide 724998 has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}-8-quinolinesulfonamide 724998 has been shown to have a number of biochemical and physiological effects on cancer cells. It has been shown to inhibit the activity of several enzymes involved in DNA synthesis and cell division, including topoisomerase II and thymidylate synthase. In addition, N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}-8-quinolinesulfonamide 724998 has been shown to induce the expression of several genes involved in apoptosis and cell cycle regulation.
実験室実験の利点と制限
N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}-8-quinolinesulfonamide 724998 has several advantages for use in lab experiments. It has been extensively studied and its synthesis method has been optimized for high yield and purity. In addition, it has been shown to have potent anti-tumor activity against a wide range of cancer cell lines, making it a promising candidate for future cancer therapies. However, N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}-8-quinolinesulfonamide 724998 also has some limitations for use in lab experiments. It is highly toxic and requires careful handling and disposal. In addition, its mechanism of action is not fully understood, which makes it difficult to predict its effects on different cell types.
将来の方向性
There are several future directions for research on N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}-8-quinolinesulfonamide 724998. One area of interest is the development of new cancer therapies based on N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}-8-quinolinesulfonamide 724998. It has been shown to have potent anti-tumor activity, and further research could lead to the development of new cancer drugs. Another area of interest is the study of N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}-8-quinolinesulfonamide 724998's mechanism of action. Further research could help to elucidate the molecular pathways involved in its anti-tumor activity and lead to the development of more targeted cancer therapies. Finally, research could focus on the optimization of N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}-8-quinolinesulfonamide 724998's synthesis method to improve its yield and purity, which would make it more accessible for use in lab experiments.
合成法
N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}-8-quinolinesulfonamide 724998 can be synthesized using a multi-step process that involves the reaction of 2-chloro-5-nitrobenzenesulfonamide with diethylamine, followed by reduction with zinc and hydrochloric acid. The resulting product is then reacted with 8-hydroxyquinoline to yield N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}-8-quinolinesulfonamide 724998. This synthesis method has been extensively optimized to improve the yield and purity of the final product.
科学的研究の応用
N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}-8-quinolinesulfonamide 724998 has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to have potent anti-tumor activity against a wide range of cancer cell lines, including breast, lung, colon, and ovarian cancer. In addition, N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}-8-quinolinesulfonamide 724998 has been shown to inhibit the growth of cancer cells in vivo, making it a promising candidate for future cancer therapies.
特性
分子式 |
C19H20ClN3O4S2 |
|---|---|
分子量 |
454 g/mol |
IUPAC名 |
N-[2-chloro-5-(diethylsulfamoyl)phenyl]quinoline-8-sulfonamide |
InChI |
InChI=1S/C19H20ClN3O4S2/c1-3-23(4-2)29(26,27)15-10-11-16(20)17(13-15)22-28(24,25)18-9-5-7-14-8-6-12-21-19(14)18/h5-13,22H,3-4H2,1-2H3 |
InChIキー |
YDYGHQYXDCNVKH-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
正規SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{4-[(4-Methoxyphenyl)amino]-4-oxobutanoyl}piperidine-4-carboxylic acid](/img/structure/B276907.png)


![3-[(1H-indol-3-ylmethyl)sulfanyl]propanoic acid](/img/structure/B276912.png)
![{[(2-phenyl-1H-indol-3-yl)methyl]sulfanyl}acetic acid](/img/structure/B276913.png)
![{1-[2-(3-methoxyphenyl)-1-methyl-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}acetic acid](/img/structure/B276914.png)

![4-Oxo-4-[(2-thienylmethyl)amino]butanoic acid](/img/structure/B276921.png)
![3-[(1H-indol-3-ylmethyl)sulfanyl]-N-[(5-methyl-2-furyl)methyl]propanamide](/img/structure/B276922.png)
![N-(4-cyanophenyl)-5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxopentanamide](/img/structure/B276923.png)
![1-[(5-benzyl-1,3,4-thiadiazol-2-yl)methyl]-2-methyl-1H-indole](/img/structure/B276924.png)
![2-methyl-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)methyl]-1H-indole](/img/structure/B276925.png)
![1H-indol-2-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B276926.png)
![2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B276928.png)